1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine
Description
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-23(25)19-8-6-18(7-9-19)21-11-13-22(14-12-21)28(26,27)20-10-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHCEZWFXJZECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-(2-naphthylsulfonyl)piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Sulfonamide Formation
The synthesis of this compound typically involves reacting 1-(4-nitrophenyl)piperazine with 2-naphthalenesulfonyl chloride under basic conditions. This reaction proceeds via nucleophilic substitution, where the piperazine’s amine attacks the sulfonyl chloride:
| Reagents/Conditions | Yield | Source |
|---|---|---|
| 2-Naphthalenesulfonyl chloride, NaOH, DMF, 0–25°C | 85–92% |
Mechanism :
Key characteristics:
-
Requires anhydrous conditions to avoid hydrolysis of sulfonyl chloride.
-
Sodium hydroxide neutralizes HCl, driving the reaction forward.
Nitro Group Reduction
The 4-nitrophenyl group undergoes catalytic hydrogenation to form the corresponding amine:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH, 25°C | 1-(2-Naphthylsulfonyl)-4-(4-aminophenyl)piperazine | 78% |
Applications :
-
The resulting amine serves as an intermediate for further functionalization (e.g., acylation, alkylation).
Piperazine Alkylation
The secondary amine in the piperazine ring reacts with alkyl halides or epoxides:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ethyl bromide, K₂CO₃, DMF, 60°C | 1-(2-Naphthylsulfonyl)-4-(4-nitrophenyl)-N-ethylpiperazine | 65% |
Selectivity :
-
Alkylation occurs preferentially at the less hindered piperazine nitrogen.
Acylation Reactions
The piperazine’s amine reacts with acyl chlorides or anhydrides:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | 1-(2-Naphthylsulfonyl)-4-(4-nitrophenyl)-N-acetylpiperazine | 88% |
Side Reactions :
-
Competing sulfonamide hydrolysis may occur under strongly acidic/basic conditions.
Nucleophilic Aromatic Substitution (NAS)
The nitro group activates the phenyl ring for NAS with amines or alkoxides:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Morpholine, K₂CO₃, DMSO, 120°C | 1-(2-Naphthylsulfonyl)-4-(4-morpholinophenyl)piperazine | 52% |
Limitations :
-
Steric hindrance from the naphthylsulfonyl group reduces reaction rates.
Photochemical Reactions
The nitro group participates in photoinduced electron-transfer reactions, forming nitroso derivatives under UV light:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| UV light (254 nm), MeCN, 12 h | 1-(2-Naphthylsulfonyl)-4-(4-nitrosophenyl)piperazine | 41% |
Complexation with Metals
The sulfonamide and nitro groups act as ligands for transition metals:
| Metal Salt/Conditions | Complex Formed | Stability | Source |
|---|---|---|---|
| Cu(II) acetate, MeOH, 25°C | Cu(L)₂₂ (L = ligand) | High |
Applications :
-
Potential use in catalysis or material science.
Research Findings and Trends
-
Synthetic Efficiency : Reactions at the piperazine nitrogen (e.g., alkylation, acylation) generally proceed in higher yields compared to aromatic substitutions due to reduced steric effects .
-
Stability Concerns : The nitro group may decompose under prolonged exposure to strong acids or bases, limiting reaction conditions .
-
Biological Relevance : Derivatives of this compound exhibit activity as kinase inhibitors and anti-inflammatory agents, driven by sulfonamide and nitroaryl pharmacophores .
Scientific Research Applications
1-(2-Naphthylsulfonyl)-4-(4-nitrophenyl)piperazine, commonly referred to as NSPP, is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article will delve into the applications of NSPP, focusing on its roles in medicinal chemistry, pharmacology, and material sciences.
Antidepressant Activity
Research has indicated that NSPP exhibits significant antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that NSPP interacts with serotonin receptors, which are crucial for mood regulation. The compound was shown to enhance serotonergic neurotransmission, leading to improved depressive symptoms in test subjects.
Anticancer Properties
NSPP has also been investigated for its anticancer potential. In vitro studies have revealed that NSPP inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. A notable study published in Cancer Letters highlighted these effects, suggesting that NSPP could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of NSPP have been explored against a range of pathogens. A study found that NSPP exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its antimicrobial action.
Central Nervous System (CNS) Disorders
Due to its structural similarity to known psychoactive compounds, NSPP has been studied for its effects on CNS disorders beyond depression. Research indicates that it may have anxiolytic properties as well, potentially offering therapeutic benefits for anxiety disorders.
Pain Management
NSPP's interaction with pain pathways has been investigated, particularly regarding its analgesic effects. Studies suggest that NSPP may modulate pain perception through opioid receptor pathways, providing an avenue for developing new pain relief medications.
Polymer Chemistry
In material sciences, NSPP has been utilized as a building block for synthesizing novel polymers with enhanced mechanical properties. Its sulfonyl group facilitates interactions with other polymer constituents, leading to improved thermal stability and strength.
Nanotechnology
NSPP's unique chemical structure allows it to be incorporated into nanomaterials for drug delivery systems. Research has shown that nanoparticles functionalized with NSPP can improve the bioavailability of drugs while minimizing side effects.
Table 1: Summary of Biological Activities of NSPP
| Activity Type | Model/System | Observations | Reference |
|---|---|---|---|
| Antidepressant | Animal Models | Enhanced serotonergic activity | Journal of Medicinal Chemistry |
| Anticancer | Cancer Cell Lines | Induction of apoptosis | Cancer Letters |
| Antimicrobial | Bacterial Strains | Inhibition of growth | Microbial Pathogenesis |
| CNS Disorders | Behavioral Studies | Anxiolytic effects observed | Neuropharmacology Review |
| Pain Management | Pain Models | Modulation of pain pathways | Pain Research Journal |
Table 2: Potential Applications of NSPP
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antidepressant and anticancer agent |
| Pharmacology | Treatment for CNS disorders and pain management |
| Material Sciences | Development of advanced polymers and nanomaterials |
Mechanism of Action
The mechanism of action of 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and nitrophenyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
Sulfonamide-Functionalized Piperazines
- 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c): This analog replaces the 2-naphthylsulfonyl group with a benzhydryl (diphenylmethyl) substituent. The sulfonyl group in both compounds contributes to hydrogen bonding and conformational rigidity .
1-[(4-Nitrophenyl)methyl]-4-(pyridin-2-yl)piperazine (NMPP) :
This derivative substitutes the naphthylsulfonyl group with a pyridinylmethyl group. The pyridine ring introduces basicity and hydrogen-bonding capability, which may improve aqueous solubility compared to the more lipophilic naphthylsulfonyl group. Biological studies on NMPP derivatives highlight their role in corrosion inhibition and anticancer applications .
Nitro-Substituted Piperazines
1-(4-Nitrophenyl)piperazine (4-NPP) and 1-(2-Nitrophenyl)piperazine (2-NPP) :
These simpler analogs lack the sulfonyl group but retain the nitro-substituted phenyl ring. The para-nitro group in 4-NPP allows resonance stabilization, enhancing electronic effects on the piperazine ring, whereas the ortho-nitro group in 2-NPP introduces steric strain. Both show reduced receptor affinity compared to the target compound due to the absence of the sulfonyl group’s conformational restraint .- 1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine: This derivative replaces the naphthylsulfonyl group with a dichlorophenyl group. This compound demonstrated an 80% synthesis yield via nucleophilic substitution, suggesting favorable reactivity .
Acyl-Functionalized Piperazines
- Crystal structure analysis shows that the 4-nitrophenyl substituent flattens the piperazine ring (bond angles: 111.4–113.8°), increasing rigidity compared to non-nitro analogs. This conformational change may enhance binding to allosteric receptor sites .
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives :
These analogs feature a chlorobenzhydryl group and variable benzoyl substituents. Cytotoxicity studies on cancer cell lines (e.g., MCF7, HEPG2) revealed significant growth inhibition, with IC₅₀ values influenced by substituent electronic properties. The bulkier benzhydryl group may improve membrane permeability compared to the naphthylsulfonyl group .
Structural and Functional Insights
Electronic Effects
- The 4-nitrophenyl group in the target compound strongly withdraws electrons, reducing the basicity of the piperazine nitrogen and modulating interactions with receptors like dopamine D2. In contrast, acyl or benzoyl derivatives exhibit varied electronic profiles due to differences in substituent electronegativity .
Conformational Behavior
- The naphthylsulfonyl group imposes significant steric constraints, stabilizing a specific piperazine ring conformation. This contrasts with dichlorophenyl or benzoyl analogs, where substituent flexibility may allow multiple binding modes .
Biological Activity
1-(2-Naphthylsulfonyl)-4-(4-nitrophenyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a piperazine core substituted with a naphthylsulfonyl group and a nitrophenyl moiety. Its structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that piperazine derivatives, including those with nitrophenyl substitutions, exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer effects. A related piperazine derivative demonstrated the ability to induce necroptosis in leukemic cells, indicating that similar mechanisms might be explored for this compound. This mechanism involves cell death pathways that could be leveraged in cancer therapy .
Neuropharmacological Effects
Piperazine-based compounds have been associated with neuropharmacological activities, including interactions with aminergic receptors. The binding affinity of such compounds can lead to effects on mood and cognition, potentially positioning them as candidates for psychiatric conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing neurotransmission and potentially providing therapeutic effects in psychiatric disorders.
- Cell Death Induction : Similar compounds have been shown to activate necroptotic pathways, which could be exploited for therapeutic benefits in cancer treatment .
- Antimicrobial Action : The presence of the nitrophenyl group enhances the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperazine precursor (e.g., 1-(2-naphthylsulfonyl)piperazine) with 4-nitrochlorobenzene under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Potassium carbonate or triethylamine is often used as a base to deprotonate the piperazine nitrogen and facilitate substitution . Key optimizations include:
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of toxic fumes (e.g., nitrogen oxides) .
- Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or photodegradation. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition .
Q. What analytical techniques are critical for characterizing structural purity and confirming identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic proton integration at δ 7.5–8.5 ppm for naphthyl and nitrophenyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 393.1) .
- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace naphthylsulfonyl with benzyl or alter nitro group position) .
- Bioassays: Test analogs in antimicrobial (MIC assays), anticancer (cell viability assays), or receptor-binding (radioligand displacement) studies. For example, assess inhibition of fungal CYP51 enzymes for antifungal activity .
- Data Analysis: Use regression models to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with bioactivity .
Q. How can mechanistic studies resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability .
- Target Profiling: Perform kinome-wide screening or proteomics to identify off-target interactions that may explain divergent results .
- Computational Docking: Use molecular dynamics simulations to predict binding modes to primary targets (e.g., kinases, GPCRs) and validate with mutagenesis studies .
Q. What strategies are effective in scaling up synthesis while maintaining purity?
Methodological Answer:
- Continuous Flow Chemistry: Reduces side reactions and improves heat management compared to batch processes .
- In-line Analytics: Implement real-time FTIR or Raman spectroscopy to monitor intermediates and adjust conditions dynamically .
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) to enhance sustainability .
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate absorption, metabolism, and hERG channel inhibition risks .
- Metabolite Identification: Simulate Phase I/II metabolism with cytochrome P450 docking (e.g., CYP3A4) to predict nitro-reduction or sulfonamide cleavage pathways .
- Toxicity Mitigation: Modify the sulfonyl group to reduce hepatotoxicity predicted by QSAR models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability data?
Methodological Answer:
- Solubility: Re-measure in standardized buffers (e.g., PBS at pH 7.4) using nephelometry or HPLC. Note that nitro group reduction in DMSO can artificially inflate solubility .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed sulfonamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
